Compound Description: This series of compounds was synthesized and evaluated for their antitumor activity. They were prepared via oxidative cyclization of corresponding 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides.
Compound Description: These compounds were synthesized as potential ligands for the 5-HT receptor. The synthesis involved two different pathways, with a key intermediate being 3-carboxy-4-phenyl-2(1H)-quinolinone.
Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist. It demonstrates high affinity for human 5-HT6R (Ki = 2.04 nM) and significant selectivity over a wide range of other target sites. The compound exhibits favorable characteristics such as oral bioavailability, brain penetration, and promising preclinical efficacy. Its development focused on potential therapeutic applications in cognitive disorders, particularly Alzheimer's disease.
Compound Description: SLV308 functions as a partial agonist at dopamine D2 and D3 receptors and as a full agonist at serotonin 5-HT1A receptors. Despite exhibiting high potency at these receptors, its low potency at serotonin 5-HT1A receptors makes it a candidate for further investigation, specifically for potential applications in treating Parkinson's disease.
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory effects. It demonstrated significant potency in inhibiting LPS-induced tumor necrosis factor-α production and LPS-induced pulmonary neutrophilia in rats. Importantly, EPPA-1 exhibited a lower emetic potential compared to earlier generations of PDE4 inhibitors, suggesting a better therapeutic index.
Compound Description: Ponatinib, specifically its hydrobromide salt, is the focus of this study. While the specific research details are not provided, the mention of solvates and hydrates suggests an interest in the compound's physicochemical properties, potentially related to formulation or drug delivery.
Compound Description: 1589 R.B. is a broad-spectrum antibacterial agent, showing activity against various bacterial infections in experimental settings. The methane sulfonic acid salt of the compound (1589 m R.B.) was studied for its toxicological and pharmacokinetic profiles, indicating potential for systemic infection treatment.
Compound Description: DW-116 is a novel quinolone antibiotic. Pharmacokinetic studies in rats showed that it had a longer mean residence time in the body compared to ciprofloxacin and rufloxacin, leading to enhanced in vivo antibacterial activity despite its lower in vitro activity.
Compound Description: Dasatinib is a potent pan-Src kinase inhibitor, exhibiting nanomolar to subnanomolar potency against various Src family kinases. This inhibitory activity translates to in vivo efficacy in animal models of inflammation, demonstrating its potential as a therapeutic agent for inflammatory diseases and chronic myelogenous leukemia, for which it's currently undergoing clinical trials.
Compound Description: Levaquin is investigated for its anti-corrosive properties on API 5L X-52 steel in an acidic environment. It demonstrates good inhibition efficiency, exceeding 88%, and functions as a mixed-type inhibitor.
Compound Description: This series of compounds was synthesized to investigate their potential neuroleptic activity. The researchers aimed to compare their pharmacological data with compounds from similar chemical series to understand structure-activity relationships better.
Compound Description: This compound was synthesized as a potential 5-HT3 receptor ligand. Two synthetic routes were explored, both involving the formation of the []benzoxepino[4,5-c]quinoline nucleus followed by functionalization with the N-methylpiperazine moiety.
Compound Description: This series of compounds was synthesized and investigated for their potential activities on various 5-HT receptor subtypes and the 5-HT uptake site.
7-chloro-10-(4-methyl-1-piperazinyl)-thieno[3,2-b][1,5]benzoxazepine and 7-chloro-10-(4-methyl-1-piperazinyl)-thieno[3,2-b][1,5]benzothiazepine
Compound Description: These compounds, structurally related to clozapine, were investigated for their neuroleptic activity. They showed potential as neuroleptics with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.
Pivaloyloxymethyl 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl) quinoline-3-carboxylate and its Analogues
Compound Description: This study focuses on a series of pivaloyloxymethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl) quinoline-3-carboxylate derivatives designed as potential antibacterial agents. Several compounds in this series exhibited promising in vivo antibacterial activity, highlighting their therapeutic potential.
Compound Description: KB-6806 is a novel 5-HT3 receptor antagonist. An enzyme immunoassay (EIA) was developed for its quantification, particularly for pharmacokinetic studies.
Compound Description: This entry focuses on a new crystalline η-modification of imatinib mesylate, a tyrosine kinase inhibitor widely used as an antileukemic agent. This novel crystalline form may hold significance for pharmaceutical applications, potentially influencing the drug's stability, solubility, or bioavailability.
Compound Description: This compound, synthesized via a multi-step process, is highlighted for its potential use as an antifibrillary and anti-arrhythmic agent.
Compound Description: Lesopitron is synthesized using a one-step condensation reaction involving 2-(1-piperazinyl)pyrimidine, 4-chloropyrazole, and a four-carbon chain with appropriate leaving groups. The reaction is optimized in a polar aprotic solvent under specific temperature and pressure conditions.
Compound Description: This series of benzamide derivatives was synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease. The researchers investigated their inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease.
Compound Description: [(11)C]Preladenant is a PET radiotracer developed for mapping cerebral adenosine A2A receptors (A2ARs). It exhibits favorable brain kinetics and suitable characteristics for A2AR PET imaging, making it a valuable tool for studying A2ARs in vivo.
Compound Description: This group of compounds exhibits potent and selective inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation. They have shown potential in preclinical studies, including the suppression of neointima formation in rat carotid arteries after balloon injury.
Compound Description: SCH66712 is a mechanism-based inactivator (MBI) of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. Its inhibitory action on these enzymes, responsible for metabolizing a wide range of drugs, makes it a critical consideration in drug development to avoid potential drug-drug interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.